molecular formula C13H15NO B178529 6-Methoxy-1,2,3,4-tetrahydrocarbazole CAS No. 13070-45-6

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Cat. No.: B178529
CAS No.: 13070-45-6
M. Wt: 201.26 g/mol
InChI Key: LJUKCUCBMZNDOR-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The IUPAC name for this compound is methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether .


Synthesis Analysis

The synthesis of tetrahydrocarbazoles (THCs), which includes this compound, has been a subject of interest in recent years . Various synthetic methodologies have been developed, including ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C-C/C-N bond formation, cycloaddition, and conjugate addition . The Fischer indole synthesis approach is a common method used for the preparation of the tetrahydrocarbazole scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other . The compound also contains a methoxy group attached to the sixth carbon of the carbazole ring .


Chemical Reactions Analysis

The tetrahydrocarbazole motif is ubiquitous in natural products and biologically active compounds . It can serve as a favorable synthetic intermediate or precursor en-route to desired complex natural products . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Antioxidant Properties

6-Methoxy-1,2,3,4-tetrahydrocarbazole (MTC) has been found to exhibit significant antioxidant properties. A study demonstrated its ability to protect erythrocytes and DNA against oxidation induced by 2,2′-azobis(2-amidinopropane hydrochloride) (AAPH). The structural features of cyclohexyl and methoxy substituents in MTC contribute to its effectiveness as an antioxidant among indole derivatives (Zhao & Liu, 2009).

Spectroscopic Properties and Fluorescent Probes

Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, closely related to this compound, show notable spectroscopic properties. They are used as fluorescent probes, with their fluorescence maxima shifting to longer wavelengths in mediums of higher polarity and hydrogen bonding ability (Mitra et al., 2013).

Cytotoxic Activity

The compound has shown moderate cytotoxic activity against certain human cancer cell lines, including breast cancer (MCF-7), non-small lung carcinoma (H1299), and liver cancer (SMMC-7721) (Jiang et al., 2014).

Corrosion Inhibition

Carbazole derivatives, including 1,2,3,4-tetrahydrocarbazole, are studied for their inhibitive effects on corrosion of mild steel. These compounds act as mixed type inhibitors with predominantly cathodic inhibitive effects in acidic environments (Nwankwo et al., 2017).

Tubulin-Polymerization Inhibitors

Some derivatives of this compound are potent inhibitors of tubulin polymerization, targeting the colchicine site. These compounds are significant for their high in vitro cytotoxic activity and ability to disrupt microtubule formation (Wang et al., 2014).

Antiviral and Antitumor Alkaloid Synthesis

Research on benzo[a]carbazoles and indolo[2,3-a]carbazole alkaloids, structurally related to this compound, has been applied in the synthesis of antiviral and antitumor agents. These compounds show promising activities in combating various diseases (Cai & Snieckus, 2004).

Organic Electronics

Methoxy-substituted derivatives of diindolo[3,2-b:2',3'-h]carbazoles, related to this compound, are synthesized for applications in organic electronics. They exhibit bright photoluminescence and are considered for use in light-emitting devices (Srour et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The tetrahydrocarbazole motif, including 6-Methoxy-1,2,3,4-tetrahydrocarbazole, is a subject of ongoing research due to its presence in natural products and biologically active compounds . Future research will likely continue to explore new synthetic methods for tetrahydrocarbazoles and their potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is the serotonin (5-HT) system . This compound interacts with the 5-HT system, which plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

6-MeO-THβC inhibits the high-affinity uptake of 5-HT in a competitive manner . This means that it competes with 5-HT for the same binding site, thereby reducing the amount of 5-HT that can be taken up. This leads to an increase in the concentration of 5-HT in the synaptic cleft, enhancing its effects.

Biochemical Pathways

The action of 6-MeO-THβC primarily affects the serotonergic pathway . By inhibiting the uptake of 5-HT, it increases the availability of this neurotransmitter in the synaptic cleft. This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinations.

Pharmacokinetics

The compound’s molecular weight (201.27 g/mol) suggests that it may be well-absorbed in the body.

Result of Action

The inhibition of 5-HT uptake by 6-MeO-THβC can lead to an increase in the effects of 5-HT. This can result in various physiological and psychological effects, including mood elevation, increased sociability, and potentially even hallucinations .

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUKCUCBMZNDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?

A1: The crystal packing of this compound is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.

Q2: How does the structure of this compound differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?

A2: this compound contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. This compound relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in this compound.

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